molecular formula C37H60N13O9S+ B103983 SLDRMAKYUDOFJV-RMIXPHLWSA-O CAS No. 95150-22-4

SLDRMAKYUDOFJV-RMIXPHLWSA-O

Cat. No.: B103983
CAS No.: 95150-22-4
M. Wt: 863 g/mol
InChI Key: SLDRMAKYUDOFJV-RMIXPHLWSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “SLDRMAKYUDOFJV-RMIXPHLWSA-O” is a complex organic molecule that likely belongs to the class of peptides or proteins. These compounds are characterized by the presence of amino acid residues linked by peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Deprotection: Removing the protecting group from the amino terminus of the anchored amino acid.

    Coupling: Adding the next amino acid, which is protected at its amino terminus and activated at its carboxyl terminus.

    Cleavage: Once the desired peptide sequence is assembled, it is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which can handle the repetitive nature of SPPS efficiently. These machines automate the deprotection and coupling steps, allowing for the rapid synthesis of long peptide chains.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents for modifying side chains.

Major Products

The major products of these reactions depend on the specific amino acids present in the peptide and the conditions used. For example, oxidation of cysteine residues leads to the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Chemistry

Peptides are used as models for studying protein folding and interactions. They serve as substrates for enzyme assays and are used in the development of new synthetic methodologies.

Biology

Peptides play crucial roles in cell signaling and regulation. They are used in research to study receptor-ligand interactions and cellular pathways.

Medicine

Peptides are used as therapeutic agents, including hormones, antibiotics, and anticancer drugs. They are also used in vaccine development and as diagnostic tools.

Industry

Peptides are used in the food industry as flavor enhancers and in cosmetics for their skin-conditioning properties.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors on cell surfaces, modulate enzyme activity, or form structural components of cells. The molecular targets and pathways involved vary widely and are specific to each peptide.

Comparison with Similar Compounds

Similar Compounds

    Proteins: Larger molecules composed of one or more long chains of amino acids.

    Peptidomimetics: Molecules that mimic the structure and function of peptides but have enhanced stability and bioavailability.

    Small Molecule Drugs: Compounds with lower molecular weight that can interact with biological targets similarly to peptides.

Uniqueness

The uniqueness of the compound “SLDRMAKYUDOFJV-RMIXPHLWSA-O” lies in its specific sequence and structure, which confer unique biological activities and properties.

Properties

CAS No.

95150-22-4

Molecular Formula

C37H60N13O9S+

Molecular Weight

863 g/mol

IUPAC Name

[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium

InChI

InChI=1S/C37H59N13O9S/c38-12-2-1-6-23(31(41)53)45-33(55)25(19-60)47-35(57)27-8-4-15-50(27)37(59)28-9-5-13-48(28)30(52)18-43-32(54)24(10-11-29(40)51)46-34(56)26-7-3-14-49(26)36(58)22(39)16-21-17-42-20-44-21/h17,20,22-28,60H,1-16,18-19,38-39H2,(H2,40,51)(H2,41,53)(H,42,44)(H,43,54)(H,45,55)(H,46,56)(H,47,57)/p+1/t22-,23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

SLDRMAKYUDOFJV-RMIXPHLWSA-O

SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N)C(=O)N4CCCC4C(=O)NC(CS)C(=O)NC(CCCC[NH3+])C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCC[NH3+])C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)N)C(=O)N4CCCC4C(=O)NC(CS)C(=O)NC(CCCC[NH3+])C(=O)N

sequence

HPQGPPCK

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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